molecular formula C19H19N5O4S B2516770 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223771-07-0

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2516770
M. Wt: 413.45
InChI Key: IQAQTWPKQRMLLT-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule that may be derived from heterocyclic synthesis methods. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the target molecule.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of pyrrolo[2,1-b]thiazol-3(2H)-ones as precursors for N-alkyl-2-(1H-pyrrol-2-ylthio)acetamides involves refluxing specific esters in POCl3 followed by amination with primary aliphatic amines . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds involves starting from 2-chloronicotinonitrile and confirming the structures of the target compounds through various spectroscopic methods . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, IR, and MS . These techniques would likely be employed to analyze the structure of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, ensuring the correct synthesis and identification of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization, amination, and the use of catalysts such as piperidine . These reactions are crucial for the formation of the heterocyclic core and the introduction of various functional groups. The target compound would likely be synthesized through similar reactions, with careful optimization to achieve the desired structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of various functional groups can impart properties such as solubility, melting point, and biological activity. For example, some N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds exhibit antifungal and insecticidal activities . The target compound's properties would need to be empirically determined, but its biological activity could be inferred from related structures.

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Activity:

  • A study detailed the synthesis and evaluation of new heterocyclic compounds incorporating the antipyrine moiety, showcasing their antimicrobial properties. This research indicates the potential for synthesizing compounds with similar structures for antimicrobial applications (Bondock et al., 2008).

Insecticidal Assessment:

  • Another research effort focused on the synthesis of various heterocycles, including those incorporating a thiadiazole moiety, and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in pest control (Fadda et al., 2017).

Anti-Inflammatory and Analgesic Agents:

  • Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products revealed their anti-inflammatory and analgesic properties. These findings highlight the possibility of developing new therapeutic agents based on similar chemical frameworks (Abu‐Hashem et al., 2020).

Anti-Cancer Activity:

  • A novel fluoro-substituted benzo[b]pyran demonstrated significant anti-lung cancer activity, presenting a promising avenue for cancer treatment research. This study underscores the potential therapeutic benefits of structurally related compounds in oncology (Hammam et al., 2005).

Antitumor Evaluation:

  • The synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from specific acetamide precursors were shown to exhibit high antitumor activity against various cancer cell lines, indicating the compound's relevance in developing new antitumor medications (Shams et al., 2010).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-15(21-12-3-4-13-14(9-12)28-8-7-27-13)10-24-11-20-17-16(18(24)26)29-19(22-17)23-5-1-2-6-23/h3-4,9,11H,1-2,5-8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAQTWPKQRMLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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